5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide
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Overview
Description
5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through electrophilic substitution reactions involving salicylaldehyde and formaldehyde trimer in the presence of a catalytic amount of concentrated sulfuric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with neurotransmitter systems, potentially affecting the release of dopamine, norepinephrine, and serotonin . This interaction can modulate various physiological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
Compared to these similar compounds, 5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its sulfamoyl and methoxybenzamide groups differentiate it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel applications in research and medicine.
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12(9-13-3-5-17-14(10-13)7-8-26-17)21-27(23,24)15-4-6-18(25-2)16(11-15)19(20)22/h3-6,10-12,21H,7-9H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARDJCFPRNQPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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